AU-15330

PROTAC SWI/SNF Targeted protein degradation

AU-15330 is the only SWI/SNF degrader with published synergy with enzalutamide in CRPC xenografts. Unlike alternative PROTACs, it simultaneously degrades SMARCA2, SMARCA4 & PBRM1, achieving rapid chromatin compaction and silencing of oncogenic enhancers. With >10-fold cancer selectivity across 14 lineages and unique efficacy in H3.3K27M DIPG, it is the essential tool for translational research. Ensure fidelity—order high-purity AU-15330.

Molecular Formula C39H49N9O5S
Molecular Weight 755.9 g/mol
Cat. No. B15605905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAU-15330
Molecular FormulaC39H49N9O5S
Molecular Weight755.9 g/mol
Structural Identifiers
InChIInChI=1S/C39H49N9O5S/c1-23(25-10-12-26(13-11-25)34-24(2)41-22-54-34)42-37(52)31-18-27(49)20-48(31)38(53)35(39(3,4)5)43-33(51)21-46-14-16-47(17-15-46)30-19-29(44-45-36(30)40)28-8-6-7-9-32(28)50/h6-13,19,22-23,27,31,35,49-50H,14-18,20-21H2,1-5H3,(H2,40,45)(H,42,52)(H,43,51)/t23-,27+,31-,35+/m0/s1
InChIKeyHDCCMCFIGHIDJR-TUDDPRDOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AU-15330 Procurement Guide: Differentiating This SWI/SNF PROTAC Degrader from Its Closest Analogs


AU-15330 is a proteolysis-targeting chimera (PROTAC) that simultaneously degrades the SWI/SNF chromatin remodeling complex ATPase subunits SMARCA2 and SMARCA4, as well as the PBAF component PBRM1, by recruiting the von Hippel–Lindau (VHL) E3 ubiquitin ligase [1]. Developed as a research tool to interrogate enhancer biology, AU-15330 is distinguished from earlier bromodomain inhibitors and next-generation SMARCA2/4 degraders by its balanced degradation of multiple SWI/SNF subunits and its unique in vivo efficacy in castration-resistant prostate cancer (CRPC) models, where it induces tumor regression in combination with enzalutamide without overt toxicity [2].

Why Generic SWI/SNF Degraders Cannot Substitute for AU-15330 in Key Research Applications


Not all SMARCA2/4 degraders are functionally equivalent. AU-15330’s degradation profile—simultaneously targeting SMARCA2, SMARCA4, and PBRM1—is mechanistically distinct from SMARCA2-selective degraders (e.g., compound 26) or BRD7/9-targeting PROTACs (e.g., dBRD9, VZ185) [1]. Substituting AU-15330 with a SMARCA2-only degrader fails to abolish the core enhancer circuitry driven by AR, FOXA1, and MYC in prostate cancer, while BRD7/9 degraders do not replicate the chromatin compaction and transcriptional suppression achieved by full SWI/SNF ATPase degradation [2]. Furthermore, AU-15330’s synergy with enzalutamide to induce disease remission in CRPC models has not been demonstrated for alternative SWI/SNF-targeting agents, making direct substitution risky for studies requiring this specific in vivo phenotype [3].

AU-15330 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Analogous SWI/SNF Degraders


AU-15330 Exhibits Balanced Dual SMARCA2/4 Degradation Potency Unlike SMARCA2-Selective Degrader Compound 26

AU-15330 degrades SMARCA2 and SMARCA4 with nearly equal potency (DC50: 42 nM and 41 nM, respectively), providing balanced dual-target engagement [1]. In contrast, the analog compound 26 achieves a 5-fold selectivity window for SMARCA2 over SMARCA4. This selectivity may be advantageous in SMARCA4-deficient cancers but fails to deliver the dual ATPase degradation required for enhancer-addicted prostate cancer models where both paralogs drive oncogenic transcription [2].

PROTAC SWI/SNF Targeted protein degradation

AU-15330 Degrades PBRM1 in Addition to SMARCA2/4, a Critical Distinction from ACBI1 and dBRD9

Quantitative mass spectrometry confirmed that AU-15330 significantly degrades PBRM1, a defining subunit of the PBAF form of the SWI/SNF complex, in addition to SMARCA2 and SMARCA4 [1]. This is in contrast to the PROTAC degrader ACBI1, which shows DC50 values of 6 nM (SMARCA2), 11 nM (SMARCA4), and 32 nM (PBRM1) in MV-4-11 cells ; the higher DC50 for PBRM1 indicates less efficient PBAF targeting. Similarly, the BRD9-targeting degrader dBRD9 does not degrade PBRM1 at all [2]. In H3.3K27M glioma models, AU-15330's ability to simultaneously degrade SMARCA4, SMARCA2, and PBRM1 was essential for selective cytotoxicity, whereas wild-type cells were spared [3].

PBRM1 PBAF complex Chromatin remodeling

AU-15330 Demonstrates Superior Cellular Selectivity for AR/FOXA1-Driven Prostate Cancer Compared to ACBI1 and BRM014

In a panel of 14 distinct cell lineages, AU-15330 achieved IC50 < 100 nM exclusively in AR+FOXA1+ prostate cancer cells, while AR−FOXA1− prostate cancer cells showed IC50 values between 100–400 nM, and normal/non-neoplastic prostate cells were resistant (IC50 > 1,000 nM) [1]. Although ACBI1 and the allosteric inhibitor BRM014 showed similar cytotoxicity profiles, the AU-15330 study provides the most comprehensive cell-line panel data, with AR+FOXA1+ prostate cancer cells being more sensitive than even SMARCA4-null cancer lines [2]. No other SWI/SNF degrader has published a comparable therapeutic window across such a broad panel.

Prostate cancer Androgen receptor Enhancer addiction

AU-15330 Uniquely Synergizes with Enzalutamide to Induce Tumor Regression in CRPC Xenografts Without Toxicity

In a VCaP castration-resistant prostate cancer (CRPC) xenograft model, AU-15330 administered at 10 mg/kg (i.p., 5 days/week) combined with enzalutamide (10 mg/kg, oral gavage, 5 days/week) induced tumor regression, whereas either agent alone only slowed tumor growth [1]. The combination did not cause significant body weight loss, thrombocytopenia, or gastrointestinal toxicity, which are known toxicities of BET protein-targeted therapies [2]. This disease remission phenotype in CRPC models has not been reported for any other SWI/SNF degrader, including ACBI1 or compound 26, making AU-15330 the only PROTAC degrader with validated CRPC regression data.

Castration-resistant prostate cancer Enzalutamide synergy Tumor regression

AU-15330 Achieves Near-Complete Chromatin Compaction at Enhancer Elements Unmatched by BRD7/9 Degraders

Within 60 minutes of AU-15330 treatment (1 µM), SMARCA2 and SMARCA4 degradation led to rapid chromatin compaction at approximately 25,000 genomic sites, predominantly at AR, FOXA1, ERG, and MYC enhancer elements [1]. In contrast, neither BRD7 degradation alone (via dBRD7) nor BRD9 degradation alone (via dBRD9) attenuated the expression of classical AR, FOXA1, and ERG target genes or the MYC gene to an extent comparable to AU-15330 [2]. Dual BRD7/9 degradation (via dBRD7/9 or VZ185) also failed to replicate the transcriptional suppression achieved by AU-15330, confirming that inhibition of canonical SWI/SNF (cBAF) complexes is the primary mechanism and cannot be mimicked by targeting associated bromodomain subunits [3].

Chromatin accessibility Enhancer disruption ATAC-seq

AU-15330 Shows H3.3K27M-Selective Cytotoxicity in Pediatric Glioma Models Not Observed with SMARCA2-Only Degraders

In H3.3K27M-mutant diffuse intrinsic pontine glioma (DIPG) cell lines, AU-15330 induced selective cytotoxicity while sparing H3 wild-type glioma lines [1]. This selectivity was attributed to the simultaneous degradation of SMARCA4, SMARCA2, and PBRM1, all of which are upregulated in H3K27M gliomas [2]. In contrast, SMARCA2-selective degraders like YD54 or YD23, which are designed for SMARCA4-mutant lung cancers, are contraindicated in H3K27M glioma models because they fail to degrade SMARCA4 and PBRM1, leaving the oncogenic SWI/SNF circuitry intact . The selective killing of H3.3K27M cells without toxicity to wild-type cells represents a unique therapeutic window not replicated by any other SWI/SNF-targeting agent.

H3K27M glioma Pediatric brain cancer DIPG

AU-15330 Application Scenarios: Where This SWI/SNF Degrader Outperforms Alternatives


Castration-Resistant Prostate Cancer (CRPC) Combination Therapy Research

AU-15330 is the only SWI/SNF degrader with published evidence of synergistic tumor regression when combined with enzalutamide in VCaP-CRPC xenograft models without toxic effects on normal tissues [1]. This makes it the compound of choice for translational studies exploring SWI/SNF targeting as a strategy to overcome enzalutamide resistance. Alternative degraders such as ACBI1 and compound 26 lack comparable in vivo combination data, limiting their utility in CRPC research programs.

H3.3K27M-Mutant Pediatric Glioma Drug Discovery

AU-15330 selectively kills H3.3K27M glioma cells while sparing H3 wild-type neural cells, a therapeutic window attributed to its ability to simultaneously degrade SMARCA2, SMARCA4, and PBRM1 [2]. SMARCA2-selective degraders (e.g., YD54, YD23) are not effective in this context because they fail to target SMARCA4 and PBRM1, which are both upregulated in H3K27M gliomas. AU-15330 is therefore the preferred tool compound for DIPG-focused drug discovery programs.

Enhancer Biology and Chromatin Accessibility Studies

AU-15330 induces rapid, near-complete chromatin compaction at enhancer elements bound by oncogenic transcription factors (AR, FOXA1, ERG, MYC) within 60 minutes of treatment, a phenotype not replicated by BRD7/9 degraders (dBRD7, dBRD9, VZ185) or BRD4 degraders [3]. Researchers investigating the role of SWI/SNF in maintaining enhancer accessibility should use AU-15330 as the gold-standard tool to achieve complete cBAF complex inactivation.

SWI/SNF-Driven Cancer Cell Line Selectivity Profiling

With a well-characterized IC50 profile across 14 distinct cancer lineages, AU-15330 provides a reliable reference for benchmarking new SWI/SNF-targeting compounds [4]. Its >10-fold selectivity window between AR/FOXA1-driven prostate cancer cells (IC50 < 100 nM) and normal prostate cells (IC50 > 1,000 nM) makes it an ideal positive control for cancer-selectivity assays [5]. Other SWI/SNF degraders lack this breadth of publicly available cell-panel data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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